5-(4-bromobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-(4-bromobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a bromobenzyl group, a diphenylmethylpiperazinyl moiety, and a methylpyrimidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide and a suitable nucleophile.
Attachment of the Diphenylmethylpiperazinyl Moiety: This step involves the reaction of the pyrimidinone intermediate with diphenylmethylpiperazine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-bromobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- 5-(4-fluorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- 5-(4-methylbenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-(4-bromobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromobenzyl group, in particular, can impart distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C29H29BrN4O |
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Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-5-[(4-bromophenyl)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C29H29BrN4O/c1-21-26(20-22-12-14-25(30)15-13-22)28(35)32-29(31-21)34-18-16-33(17-19-34)27(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,27H,16-20H2,1H3,(H,31,32,35) |
InChI Key |
XOKSQWQZDFDURF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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